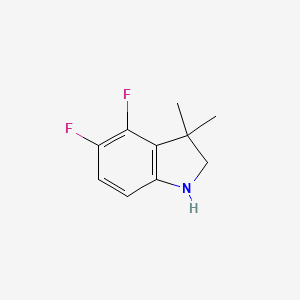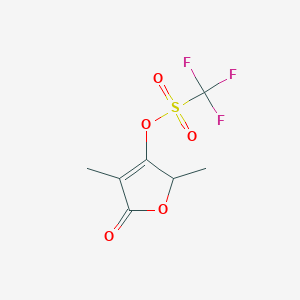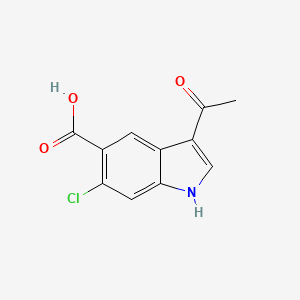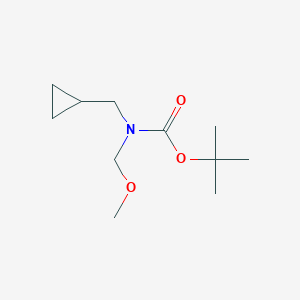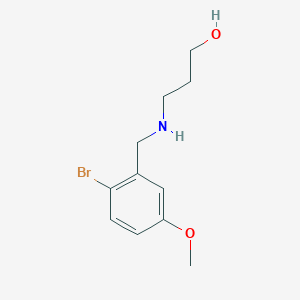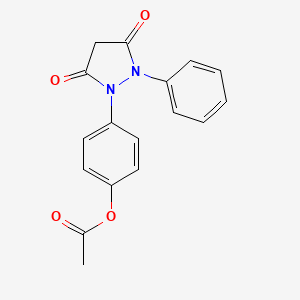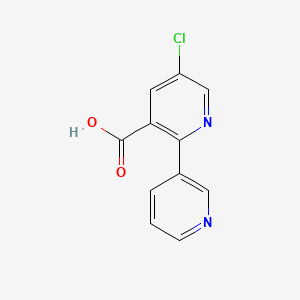![molecular formula C13H13BrN2 B8438151 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine](/img/structure/B8438151.png)
3-[2-(4-bromophenyl)ethyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-bromophenyl)ethyl]pyridin-2-amine: is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine typically involves the following steps:
Bromination: The starting material, phenylethylamine, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Coupling Reaction: The brominated intermediate is then coupled with a pyridine derivative under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine can undergo oxidation reactions, where the amine group is converted to a nitro group.
Reduction: The compound can also be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- [2-(4-Chlorophenyl)ethyl]pyrid-2-amine
- [2-(4-Fluorophenyl)ethyl]pyrid-2-amine
- [2-(4-Methylphenyl)ethyl]pyrid-2-amine
Uniqueness:
- Bromine Substitution: The presence of a bromine atom in 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine provides unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs.
- Biological Activity: The bromine atom can enhance the compound’s biological activity by increasing its lipophilicity and ability to penetrate cell membranes.
Properties
Molecular Formula |
C13H13BrN2 |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)ethyl]pyridin-2-amine |
InChI |
InChI=1S/C13H13BrN2/c14-12-7-4-10(5-8-12)3-6-11-2-1-9-16-13(11)15/h1-2,4-5,7-9H,3,6H2,(H2,15,16) |
InChI Key |
OWOQJHOYGIKECA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)CCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

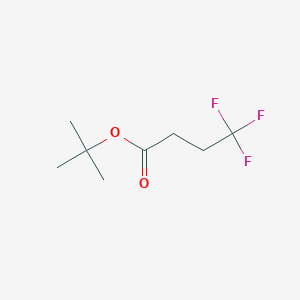
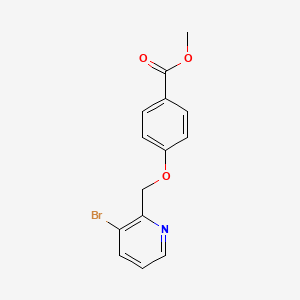

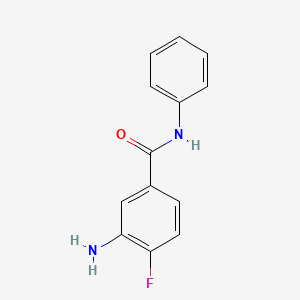
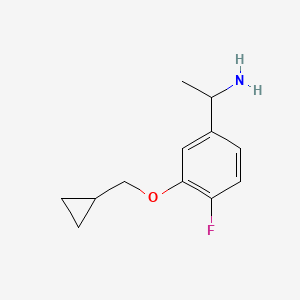
![Methanesulfonamide, N-[2-iodo-4-(trifluoromethyl)phenyl]-](/img/structure/B8438099.png)
